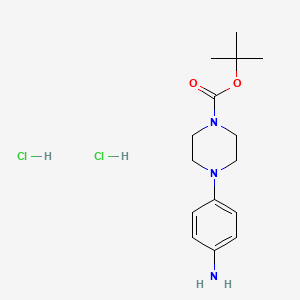

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLNINVLZWODOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671948 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193902-64-6 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-4-(4-aminophenyl)piperazine dihydrochloride CAS number

Initiating Chemical Search

I'm starting with a comprehensive Google search to pinpoint the CAS number for 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride. Following that, I'll move on to gathering technical data from established chemical supplier databases and scientific literature. The goal is to build a solid foundation of information.

Analyzing Search Results

I've moved on to scrutinizing the initial search hits. I'm focusing on properties, synthesis routes, and quality control. I'm also actively looking for established protocols and mechanistic details from reliable sources to bolster the technical guide I'm developing. I'm aiming to create a robust and well-cited foundation.

Crafting the Structure

Now I'm diving into the organizational phase. I'm structuring the technical guide to provide a logical flow: introducing the compound, then detailing its properties, synthesis, characterization, and safe handling. I'm focusing on creating tables for quick data access and writing detailed protocols for clarity. Diagrams are also in progress!

1-Boc-4-(4-aminophenyl)piperazine dihydrochloride molecular weight

Starting Research on Compound

I've initiated a series of Google searches to collect data on 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride. Right now, I am specifically searching to ascertain molecular weight and other key chemical properties. My research strategy is now set to expand in order to comprehensively characterize this compound.

Expanding Data Collection

I'm now expanding my data collection. I'm focusing my Google searches on chemical properties, synthesis methods, and applications of the compound. I'll determine the molecular weight and then investigate analytical techniques for characterization, like NMR and mass spectrometry, plus established synthesis and purification protocols. I aim to uncover the key applications in research and development.

Refining Research Approach

I'm now starting a more targeted search. I'll focus on molecular weight, properties, synthesis, and applications of the compound. My next step will be to calculate its precise molecular weight from its chemical formula. Following this, I'll research common analytical techniques for characterization, like NMR and HPLC. I'll also investigate established synthesis and purification methods, alongside key applications in research and drug development. I will integrate the relevant details into a detailed technical guide.

properties of 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride

Initiating Data Collection

I'm starting with Google searches to build a solid data foundation on 1-B oc-4-(4-aminophenyl)piperazine dihydrochloride. Right now, I'm prioritizing its chemical and physical properties, spectral data, and crucially, safety information. The goal is a comprehensive data set to inform further analysis.

Defining Data Requirements

I'm now zeroing in on defining precise data needs. Google searches are underway, targeting physicochemical properties, spectral data (NMR, IR, MS), and crucial safety information. I'm aiming for a comprehensive data set that can inform the technical guide I will write.

Outlining Guide Structure

I'm now outlining the technical guide's structure. I'll introduce the compound, then dedicate sections to its properties, spectral analysis, and safety. There will be a section on applications in drug discovery and organic synthesis. I will then integrate this into a narrative, explaining the 'why' behind the data. I'm aiming for logical flow and clarity.

A Technical Guide to the Solubility Profile of 1-Boc-4-(4-aminophenyl)piperazine Dihydrochloride

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride, a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it establishes a foundational understanding of the physicochemical principles governing the solubility of this compound, offering both theoretical insights and actionable experimental protocols. While specific, publicly available quantitative solubility data for this compound is limited, this guide equips the user with the necessary framework to determine, interpret, and manipulate its solubility for research and development applications.

Executive Summary: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. Solubility is a critical determinant of a drug's bioavailability, directly impacting its absorption and, consequently, its therapeutic efficacy. For a molecule like this compound, which serves as a versatile building block in the synthesis of novel therapeutic agents, a thorough understanding of its solubility is not merely academic—it is a prerequisite for efficient process development, formulation design, and successful preclinical evaluation. This guide provides the theoretical and practical tools necessary to characterize and overcome solubility challenges associated with this important synthetic intermediate.

Physicochemical Properties and Molecular Structure Analysis

To understand the solubility of this compound, we must first dissect its molecular structure and inherent physicochemical properties.

Molecular Formula: C₁₅H₂₃N₃O₂·2HCl Molecular Weight: 350.29 g/mol Appearance: Off-white solid

The molecule's structure can be deconstructed into several key functional regions, each contributing to its overall solubility profile:

-

Piperazine Ring: A basic heterocyclic moiety that can be protonated. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are expected to be protonated, significantly enhancing aqueous solubility compared to the free base.

-

Boc Protecting Group (tert-butyloxycarbonyl): A bulky, lipophilic group that masks one of the piperazine nitrogens. This group increases the molecule's nonpolar surface area, which tends to decrease aqueous solubility.

-

Aminophenyl Group: An aromatic ring substituted with an amino group. The aromatic ring is hydrophobic, while the amino group is polar and can participate in hydrogen bonding.

-

Dihydrochloride Salt Form: The presence of two hydrochloride counter-ions indicates that the molecule is in a salt form, which is a common strategy to improve the solubility and dissolution rate of poorly soluble basic compounds.

Predicted Physicochemical Parameters

In the absence of comprehensive experimental data, computational prediction tools provide valuable initial estimates for key solubility-determining parameters.

| Parameter | Predicted Value | Significance |

| pKa | pKa₁: ~7.5 (Piperazine N), pKa₂: ~4.2 (Aniline N) | Governs the extent of ionization at different pH values, directly impacting solubility. The piperazine nitrogen is significantly more basic than the anilinic nitrogen. |

| logP | ~2.9 (for the free base) | Indicates the lipophilicity of the neutral molecule. A positive value suggests a preference for lipid environments over aqueous ones, implying low intrinsic solubility of the free base. |

Note: These values are estimations derived from computational models and should be confirmed experimentally.

Theoretical Framework for Solubility

The solubility of an ionizable compound like this compound is not a single value but rather a profile that depends on the properties of the solvent system, most notably pH and temperature.

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. For a basic compound like this, the solubility increases dramatically as the pH of the solution drops below its pKa values, due to the formation of the more soluble protonated (ionic) species. Given that this compound is supplied as a dihydrochloride salt, it is expected to be freely soluble in acidic aqueous solutions. However, as the pH increases towards and above the pKa of the piperazine and aniline nitrogens, the compound will deprotonate to the less soluble free base, potentially leading to precipitation.

The following diagram illustrates the relationship between pH and the ionization state of the molecule, which in turn governs its solubility.

Caption: pH-dependent ionization and solubility relationship.

Impact of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility tends to increase with temperature. This relationship should be experimentally determined for this compound to identify optimal conditions for its use in reactions or formulation processes and to avoid precipitation upon cooling.

Experimental Determination of Solubility

A precise and reproducible determination of solubility is crucial for any compound intended for pharmaceutical use. Both thermodynamic and kinetic solubility assessments provide valuable, albeit different, insights.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and in a specific solvent. The shake-flask method, though time-consuming, remains the gold standard for its determination.

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Kinetic Solubility

Kinetic solubility is a high-throughput assessment of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. This is particularly relevant for early-stage drug discovery screening.

Protocol: Nephelometry-Based Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a new microplate containing the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Precipitation Measurement: Immediately place the aqueous plate into a nephelometer, which measures light scattering caused by the formation of precipitate. Monitor the light scattering over a set period (e.g., 1-2 hours).

-

Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.

The following diagram illustrates the workflow for determining kinetic solubility.

The Strategic Intermediate: A Technical Guide to 1-Boc-4-(4-aminophenyl)piperazine Dihydrochloride

This guide provides an in-depth technical overview of 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride, a key building block in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's structural and physicochemical properties, provides detailed protocols for its synthesis and characterization, and explores its strategic application in the development of therapeutic agents. The methodologies and insights presented herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Compound Overview: Structure and Significance

This compound (IUPAC Name: tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride) is a bifunctional organic molecule of significant interest in medicinal chemistry. Its structure is characterized by a central piperazine ring, a common scaffold in many biologically active compounds known to enhance solubility and bioavailability. One nitrogen of the piperazine core is protected by a tert-butyloxycarbonyl (Boc) group, a robust and easily removable protecting group that allows for selective reaction at the other nitrogen. The second nitrogen is attached to a p-aminophenyl (aniline) moiety, providing a reactive primary amine for further chemical elaboration.

The dihydrochloride salt form enhances the compound's stability and handling characteristics, rendering it as an off-white solid that is convenient for storage and use in various synthetic applications. The strategic placement of the Boc protecting group and the reactive aniline functionality makes this compound a versatile intermediate for constructing complex molecules, particularly in the synthesis of drugs targeting the central nervous system (CNS), such as antidepressants and antipsychotics.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the compound is provided in the table below. These properties are essential for designing reaction conditions, purification strategies, and for understanding the compound's behavior in analytical methods.

| Property | Value | Source |

| CAS Number | 193902-64-6 | |

| Molecular Formula | C₁₅H₂₃N₃O₂ · 2HCl | |

| Molecular Weight | 350.29 g/mol | |

| Appearance | Off-white solid | |

| Purity | ≥95% | |

| Storage Conditions | 0-8 °C, under inert atmosphere | |

| IUPAC Name | tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride | |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl |

Synthesis and Mechanism

The most common and industrially scalable synthesis of 1-Boc-4-(4-aminophenyl)piperazine involves the reduction of its nitro-aromatic precursor, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. The Boc-protection of the piperazine is typically performed prior to the introduction of the aryl group or the reduction of the nitro group to prevent side reactions.

The key transformation is the catalytic hydrogenation of the nitro group to a primary amine. This reaction is highly efficient and selective, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The dihydrochloride salt is then prepared by treating the resulting free base with hydrochloric acid.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

The following protocol is a representative procedure for the synthesis of this compound.

Step 1: Catalytic Hydrogenation of the Nitro Precursor

-

Reactor Setup: To a hydrogenation vessel, add tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq).

-

Solvent Addition: Add methanol as the solvent (approx. 10-15 volumes).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% w/w). The catalyst is often added as a wet paste to mitigate fire risk.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 12-18 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate as the free base, which can be used in the next step without further purification.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude free base from Step 1 in a suitable organic solvent, such as ethyl acetate or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (2.0-2.2 eq) in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl).

-

Precipitation: Stir the mixture at a low temperature. The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities, and dry under vacuum to obtain this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are routinely employed.

Caption: Role as an intermediate in a multi-step drug synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Hazards: The compound may cause skin, eye, and respiratory irritation. While specific toxicity data for this compound is limited, piperazine derivatives can be hazardous.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a well-designed and highly strategic intermediate for pharmaceutical research and development. Its structure, featuring a selectively protected piperazine ring and a reactive aniline group, provides a reliable and versatile platform for the synthesis of complex drug molecules. The protocols and data presented in this guide offer a comprehensive technical foundation for scientists working with this important chemical entity, enabling its effective and safe application in the pursuit of novel therapeutics.

References

- Google Patents. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.

- PubChem. tert-Butyl 4-(4-aminophenyl)

- SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

- Thermo Scientific Alfa Aesar. 1-Boc-4-(4-aminophenyl)piperazine, 97% 1 g. [Link]

- PubChem. 1-(4-Aminophenyl)piperazine. [Link]

- ResearchGate. Piperazine: Its role in the discovery of pesticides | Request PDF. [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

1-Boc-4-(4-aminophenyl)piperazine dihydrochloride safety and handling

Gathering Safety Data

I'm now deep-diving into Google, pulling up MSDS documents and safety data for 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride. My focus is on understanding the critical safety and handling precautions required. I'm prioritizing reliable sources to ensure accuracy.

Compiling Detailed Safety Plan

I'm now expanding my search to include regulatory guidelines from OSHA and ECHA. I'm also looking for physicochemical properties like stability and reactivity. My goal is to find standard lab protocols and SOPs for similar compounds, informing best practices. Simultaneously, I am gathering info on PPE, emergency procedures, and disposal methods, with an eye toward synthesizing a comprehensive safety guide.

Expanding Safety Knowledge

I'm now expanding my data gathering with broader Google searches. I'm focusing on stability, reactivity, and decomposition products for this compound. My search also includes established lab protocols for similar compounds to inform best practices. Concurrently, I'm finding information on PPE, emergency procedures, and disposal methods, looking for details that will improve my safety guide.

applications of 1-Boc-4-(4-aminophenyl)piperazine in medicinal chemistry

Commencing Research on Applications

I've initiated comprehensive Google searches, focusing on the medicinal chemistry applications of 1-Boc-4-(4-aminophenyl)piperazine, specifically its role as a synthetic building block. I'm prioritizing authoritative sources to build a robust understanding of its potential. This initial phase aims to establish a strong foundation of knowledge.

Exploring Potential Use Cases

I'm now diving deeper into the search results, aiming to identify key themes and successful applications of this compound. I'm focusing on its use in drug scaffolds and specific therapeutic applications. Simultaneously, I'm seeking detailed experimental protocols and quantitative data that can be summarized for inclusion in the whitepaper, and creating diagrams and illustrations to visualize signaling pathways and workflows. I plan to use these to draft the paper.

Initiating Search and Analysis

I've broadened my search parameters and am now focusing specifically on the drug scaffolds and therapeutic applications of 1-Boc-4-(4-aminophenyl)piperazine. I'm actively analyzing search results to identify successful case studies and key themes, which I will then integrate into the guide's structure. I'm also prioritizing the acquisition of detailed experimental protocols and quantitative data that I can summarize for inclusion in the whitepaper, as well as looking for applicable signaling pathways and workflows to visualize.

A Senior Application Scientist's Guide to the Role of the Boc Protecting Group in Piperazine Synthesis

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" in a multitude of FDA-approved drugs due to its unique physicochemical properties and ability to interact with diverse biological targets.[1][2] However, the symmetrical nature of its two secondary amine groups presents a formidable challenge for selective functionalization. Direct N-alkylation or N-acylation of piperazine often leads to a mixture of mono- and di-substituted products, complicating purification and reducing yields.[3] This guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group, the synthetic chemist's workhorse for overcoming this challenge. We will dissect the causality behind its widespread adoption, detail validated protocols for its application and removal, and contextualize its role within broader synthetic strategies, including orthogonal protection and advanced C-H functionalization techniques.

The Piperazine Conundrum: Why Protection is Essential

Piperazine's value lies in its two nitrogen atoms, which can be tailored to modulate properties like solubility, basicity, and receptor binding.[1] The core synthetic problem is achieving selective mono-functionalization. Without a protecting group, any electrophilic reagent introduced will react at both nitrogen atoms, leading to a statistical mixture of products that is difficult and costly to separate.

The solution is to temporarily "mask" one nitrogen, rendering it unreactive. This allows for the selective modification of the other, free nitrogen. Afterward, the mask is removed, revealing the initial amine for further transformation if needed. The tert-butyloxycarbonyl (Boc) group is the most common and often most effective tool for this purpose.

The Boc Group: The Workhorse for Piperazine Control

The Boc group is an amine protecting group that forms a tert-butyl carbamate. Its popularity stems from a combination of factors:

-

Ease of Introduction: It is readily installed using di-tert-butyl dicarbonate ((Boc)₂O), a stable and commercially available reagent.[4]

-

Robust Stability: The Boc group is exceptionally stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This allows for a broad scope of chemical transformations to be performed on the unprotected nitrogen without disturbing the Boc group.[4]

-

Clean Cleavage: It is reliably removed under specific acidic conditions, a mechanism orthogonal to many other protecting groups.[1]

Mechanism and Protocol for Mono-Boc Protection of Piperazine

The most common method for synthesizing N-Boc-piperazine involves the direct reaction of piperazine with (Boc)₂O. The nucleophilic nitrogen of piperazine attacks one of the electrophilic carbonyl carbons of the anhydride.

A significant challenge with this direct approach is the potential for di-protection, where both nitrogens react with (Boc)₂O. While using a large excess of piperazine can favor the mono-substituted product, more refined methods have been developed to enhance selectivity. One effective strategy involves the in-situ formation of a piperazine salt, which deactivates one nitrogen, promoting mono-protection.[5]

Experimental Protocol: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

This protocol is adapted from established industrial and academic procedures.[5][6][7]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (2.0-5.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the cooled, stirring piperazine solution over 30-60 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash with water to remove the excess piperazine and any piperazine salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel. The expected yield is typically high (>90%).

Causality Behind Choices:

-

Excess Piperazine: Using an excess of the diamine statistically favors the formation of the mono-protected product over the di-protected byproduct.

-

0 °C Addition: The reaction is exothermic. Slow, cooled addition of (Boc)₂O helps control the reaction rate and minimize side reactions.

-

Aqueous Workup: This step is crucial for removing the unreacted, water-soluble piperazine starting material, simplifying the purification process.

The Art of Deprotection: Liberating the Second Amine

The removal of the Boc group is its defining feature. It is stable to most conditions except for strong acid. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation of the resulting unstable carbamic acid to yield the free amine, carbon dioxide, and isobutylene.

The choice of acid is critical and depends on the sensitivity of other functional groups in the molecule.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, RT, 1-2h | Volatile, easy to remove | Harsh, can cleave other acid-labile groups (e.g., trityl, t-butyl ethers) |

| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane, RT, 1-4h | Non-volatile salt product is easy to isolate | Dioxane is a peroxide-former and has health concerns |

| Anhydrous HF | HF/Anisole, 0 °C | Very strong, used in peptide synthesis | Extremely toxic and corrosive, requires special equipment[8] |

| TFMSA | TFMSA/TFA/DCM | Alternative to HF for certain resins | Strong, non-volatile acid, difficult to remove[8] |

Experimental Protocol: Boc Deprotection using TFA

This protocol describes a standard method for removing the Boc group.[9][10]

-

Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the solution at room temperature. Caution: Gas evolution (CO₂) will occur.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Note: TFA is corrosive.

-

Isolation: The product is now the TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the aqueous layer is basic.

-

Purification: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine derivative.

Orthogonal Strategies: The Broader Context

While Boc is dominant, it is not always the best choice, especially in complex multi-step syntheses where multiple protecting groups are required. An effective synthetic strategy relies on orthogonality , the ability to remove one protecting group without affecting others.[1]

Comparison of Common Amine Protecting Groups for Piperazine

| Protecting Group | Structure | Cleavage Condition | Orthogonal To | Key Advantage |

| Boc | (CH₃)₃COCO- | Strong Acid (TFA, HCl) | Cbz, Fmoc, Benzyl | Standard, robust, well-understood |

| Cbz (Carboxybenzyl) | C₆H₅CH₂OCO- | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Trityl | Very mild, neutral deprotection conditions[1] |

| Fmoc (Fluorenyl) | C₁₅H₁₁O₂- | Mild Base (e.g., 20% Piperidine in DMF) | Boc, Cbz, Trityl | Ideal for solid-phase synthesis; very base-labile[1] |

| Trt (Trityl) | (C₆H₅)₃C- | Very Mild Acid (e.g., 1% TFA) | Cbz, Fmoc | Extremely acid-labile, allows for fine-tuning deprotection[1] |

Expert Insight: The choice of protecting group is a strategic decision made at the beginning of a synthetic campaign. If a planned intermediate or the final molecule contains acid-sensitive functional groups (e.g., tert-butyl esters, silyl ethers), using Boc is risky. In such cases, the Cbz group is an excellent alternative, as its removal via hydrogenolysis is highly specific and neutral.[1][3]

Applications in Drug Discovery & Advanced Synthesis

The use of N-Boc-piperazine as a key intermediate is widespread in drug development. It is a foundational building block for compounds targeting a vast range of diseases.

-

CNS Disorders: Arylpiperazines, often synthesized from N-Boc-piperazine, are crucial pharmacophores for drugs targeting dopamine (D2) and serotonin (5-HT1A) receptors, relevant for treating psychiatric disorders.[5]

-

Anticonvulsants: N-Boc-piperazine is used to create derivatives that have shown significant anticonvulsant activity in preclinical models.[9]

-

Oncology: The piperazine moiety is a key component of numerous blockbuster kinase inhibitors, such as Imatinib.[2][11]

Beyond simple N-functionalization, the Boc group plays a critical role in modern, advanced synthetic methods. The electron-withdrawing nature of the Boc group acidifies the adjacent C-H bonds on the piperazine ring. This allows for direct α-lithiation using strong bases like sec-butyllithium (s-BuLi), followed by quenching with an electrophile. This powerful technique enables the synthesis of C-substituted piperazines, a class of compounds that are difficult to access via traditional methods and are of high interest in medicinal chemistry.[11][12][13]

Conclusion

The Boc protecting group is far more than a simple molecular mask; it is a strategic tool that enables the selective and controlled synthesis of complex piperazine-containing molecules. Its robust nature, combined with reliable methods for its introduction and removal, has cemented its status as the preeminent choice for piperazine functionalization. A deep understanding of its mechanism, its place within orthogonal protection schemes, and its role in advanced synthetic methodologies is essential for any researcher, scientist, or drug development professional working with this privileged scaffold. By mastering the use of the Boc group, chemists can unlock the full potential of the piperazine core to build the next generation of therapeutic agents.

References

- Prasanthi, G. et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link: Available through academic search engines, original URL not directly provided in search results.]

- Shandong Boyuan Pharmaceutical Co Ltd. (2020). Synthesis method of N-Boc piperazine.

- Pro-synthesis. (2024).

- O'Brien, P. et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.

- Kavková, P. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

- Menta, C. et al. (2021).

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- MDPI. (2021).

- The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]

- White Rose Research Online. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

- Google Patents. (2018). A kind of synthetic method of N-Boc piperazines. CN108033931A.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 9. jgtps.com [jgtps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

synthesis of 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride overview

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(4-aminophenyl)piperazine Dihydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the synthesis of this compound, a crucial building block in contemporary medicinal chemistry. As a key intermediate, its versatile structure is leveraged by researchers in the design and development of novel therapeutics, particularly those targeting neurological disorders.[1][2][3] The piperazine core is known to enhance solubility and bioavailability, while the protected aniline moiety allows for diverse downstream chemical modifications.[1][2]

This guide is structured to provide not just a procedural outline, but a deep-seated rationale for the methodological choices, reflecting field-proven insights and ensuring a robust, reproducible synthesis.

Strategic Overview: A Tale of Two Pathways

The synthesis of the target compound is predominantly achieved via a reliable, three-step linear sequence. This pathway is favored for its scalability and use of readily available starting materials. An alternative, more modern approach utilizes a palladium-catalyzed cross-coupling reaction, offering a more convergent route.

-

The Linear Pathway (Nucleophilic Aromatic Substitution & Reduction): This is the most common and industrially relevant route.

-

Step 1: N-Arylation via SNAr. 1-Boc-piperazine is coupled with an electron-deficient aryl halide, typically 1-fluoro-4-nitrobenzene, through a nucleophilic aromatic substitution (SNAr) to form tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate.

-

Step 2: Nitro Group Reduction. The nitro-intermediate is then reduced to the corresponding primary amine, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, most commonly via catalytic hydrogenation.[4]

-

Step 3: Dihydrochloride Salt Formation. The final free base is converted to its more stable and crystalline dihydrochloride salt by treatment with hydrochloric acid.

-

-

The Convergent Pathway (Buchwald-Hartwig Amination): This method employs a palladium catalyst to directly form the aryl C-N bond between 1-Boc-piperazine and a suitable 4-haloaniline derivative.[5][6][7] While powerful, this method requires careful selection of the palladium catalyst, ligand, and base to achieve high efficiency.[5][8]

This guide will focus on the detailed experimental protocol for the more established linear pathway due to its widespread application and robustness.

Visualizing the Primary Synthetic Workflow

The following diagram illustrates the logical flow of the preferred linear synthesis route, from starting materials to the final dihydrochloride salt.

Caption: Linear synthesis of the target compound via SNAr and reduction.

Part 1: Synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate

This initial step involves the formation of a C-N bond via nucleophilic aromatic substitution. The electron-withdrawing nitro group on the aromatic ring is critical as it activates the ring towards nucleophilic attack, making the fluoride a good leaving group.[9]

Causality Behind Experimental Choices:

-

Aryl Halide: 1-Fluoro-4-nitrobenzene is often preferred over 1-chloro-4-nitrobenzene. Fluorine's high electronegativity makes the ipso-carbon more electrophilic, and fluoride is an excellent leaving group in SNAr reactions, often leading to faster reaction rates.[9]

-

Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's Base), is employed to scavenge the HF produced during the reaction without competing with the piperazine nucleophile.[4]

-

Solvent: A polar aprotic solvent like N-Methylpyrrolidone (NMP) is ideal. It effectively solvates the charged intermediates of the Meisenheimer complex and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[4]

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 1-Boc-piperazine | 186.25 | 1.0 | 1.0 | 186.25 g |

| 1-Fluoro-4-nitrobenzene | 141.10 | 1.1 | 1.1 | 155.21 g |

| N,N-Diisopropylethylamine | 129.24 | 1.5 | 1.5 | 193.86 g (261 mL) |

| N-Methylpyrrolidone (NMP) | 99.13 | - | - | 500 mL |

| Isopropanol | 60.10 | - | - | ~2.5 L |

Procedure:

-

To a clean, dry reaction vessel equipped with a mechanical stirrer and nitrogen inlet, add 1-Boc-piperazine (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and N,N-Diisopropylethylamine (1.5 eq) to N-Methylpyrrolidone.

-

Heat the reaction mixture to 120-125 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 5-7 hours).[4]

-

Once complete, cool the reaction mixture to 75-80 °C.

-

Slowly add isopropanol over approximately 30 minutes to induce precipitation of the product.

-

Cool the resulting slurry to room temperature and stir for an additional hour.

-

Collect the solid product by filtration, wash the filter cake thoroughly with isopropanol, followed by warm water to remove residual salts and NMP.

-

Dry the product under vacuum at 50 °C to a constant weight. The expected yield is typically high, yielding a yellow solid.

Part 2: Synthesis of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation. Catalytic transfer hydrogenation is a highly effective and safer alternative to using pressurized hydrogen gas, making it well-suited for standard laboratory settings.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on activated carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[10][11] It provides a high surface area for the reaction to occur.

-

Hydrogen Donor: Sodium hypophosphite monohydrate serves as the in-situ source of hydrogen, decomposing in the presence of the catalyst to provide the necessary reducing equivalents. This method, known as transfer hydrogenation, obviates the need for specialized high-pressure hydrogenation equipment.[4][12]

-

Solvent System: A mixture of a high-boiling organic solvent like methoxyethanol and water is used. Methoxyethanol ensures the solubility of the organic substrate, while water is required to dissolve the sodium hypophosphite.[4][12]

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 1-Boc-4-(4-nitrophenyl)piperazine | 307.35 | 1.0 | 1.0 | 307.35 g |

| 5% Palladium on Carbon (50% wet) | - | - | - | ~35 g |

| Sodium Hypophosphite Monohydrate | 105.99 | ~3.7 | ~3.7 | 392.16 g |

| Methoxyethanol | 76.09 | - | - | ~2.0 L |

| Water | 18.02 | - | - | ~0.8 L |

Procedure:

-

Under a nitrogen atmosphere, suspend the nitro-intermediate (1.0 eq) in methoxyethanol in a suitable reaction vessel.[4]

-

Carefully add the 5% Pd/C catalyst (as a 50% water-wet paste to mitigate its pyrophoric nature).

-

Heat the suspension to 70-75 °C.

-

Separately, prepare a solution of sodium hypophosphite monohydrate (~3.7 eq) in water.

-

Slowly add the sodium hypophosphite solution to the reaction mixture over 2-2.5 hours, maintaining the internal temperature at 75-80 °C. Evolution of hydrogen gas will be observed.[4][12]

-

After the addition is complete, continue stirring at 70-75 °C and monitor the reaction by TLC until completion (typically 30-60 minutes). The reaction mixture will change color from yellow/brown to grey.[12]

-

Cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with water. Caution: Do not allow the catalyst cake to dry in the air as it can be pyrophoric.

-

The combined filtrates contain the desired product. This solution can be carried forward to the next step, or the product can be isolated by adjusting the pH to ~7 with a base (e.g., NaOH), followed by extraction with an organic solvent like ethyl acetate.[4]

Part 3: Formation of this compound

The final step is the conversion of the synthesized amine into its dihydrochloride salt. This provides a stable, crystalline, and easily handleable solid, which is often the desired form for storage and subsequent use. The aniline nitrogen and the free piperazine nitrogen (after potential Boc-deprotection under harsh acidic conditions, though less likely here) can be protonated. However, the primary sites of protonation are the aniline and the N4 of the piperazine ring.

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 1-Boc-4-(4-aminophenyl)piperazine | 277.37 | 1.0 | 1.0 | 277.37 g |

| Concentrated HCl (~37%) | 36.46 | >2.0 | >2.0 | As required |

| Methanol / Water | - | - | - | As required |

Procedure:

-

Take the combined aqueous filtrate from Part 2, which contains the amine product.

-

Cool the solution in an ice bath to 25-30 °C.

-

Slowly add concentrated hydrochloric acid to adjust the pH to ≤ 2.[12]

-

The dihydrochloride salt will precipitate from the solution.

-

Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete precipitation.

-

Collect the product by filtration.

-

Wash the filter cake sequentially with cold water/methanol mixtures and then a non-polar solvent like methanol or diethyl ether to remove impurities and residual acid.[4]

-

Dry the final product under vacuum at 50 °C to a constant weight. The product should be an off-white to light-colored solid.

Alternative Strategy: The Buchwald-Hartwig Amination

For researchers requiring a more convergent approach, the Buchwald-Hartwig amination is a state-of-the-art alternative. This palladium-catalyzed cross-coupling reaction directly connects the N-H bond of 1-Boc-piperazine with an aryl halide C-X bond.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.[6][7][8] Sterically hindered and electron-rich phosphine ligands are often required for high yields.[5]

References

- CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)

- EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CSCanada. (URL: [Link])

- Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical - Federal Register. (URL: [Link])

- Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...

- Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing). (URL: [Link])

- Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

- CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google P

- (PDF)

- 1-Boc-4-AP - Wikipedia. (URL: [Link])

- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google P

- 4-Fluoronitrobenzene - Wikipedia. (URL: [Link])

- Buchwald–Hartwig amin

- Synthesis method of 1-methyl-4- (4-piperidinyl)

- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

- Indictment - Department of Justice. (URL: [Link])

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. research.rug.nl [research.rug.nl]

- 9. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 10. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

commercial suppliers of 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride

Locating Potential Suppliers

I'm currently engaged in a targeted search using Google, aiming to pinpoint reliable commercial sources for 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride. My focus is on established chemical suppliers and manufacturers with a strong reputation in the field.

Initiating Detailed Search

I've initiated a deeper dive into pinpointing reliable commercial sources for the compound. I'm focusing on chemical suppliers within the pharmaceutical and research sectors. Alongside this, I'm gathering technical data sheets, SDS, and CoA documents from various vendors. I'm also looking at application notes and literature to understand common uses and related quality considerations.

Outlining the Technical Guide

I'm now outlining a detailed technical guide. The guide will begin by introducing the compound and its relevance, followed by supplier evaluation criteria. A comparative table of suppliers with specifications and handling/storage best practices will be included. I'll create a DOT graph to visualize the supplier selection workflow and compile everything into a comprehensive whitepaper.

1-Boc-4-(4-aminophenyl)piperazine for novel therapeutic agent synthesis

Initiating Research on Piperazine

I'm starting with focused Google searches to build a solid foundation. My aim is to gather comprehensive data on 1-Boc-4-(4-aminophenyl)piperazine, specifically its chemical properties, common synthetic routes, and uses. This initial step will help me understand its core characteristics before I dive deeper into specific applications.

Expanding Scope of Investigation

I'm now expanding my search to explore the compound's use in synthesizing novel therapeutics. I'm focusing on reaction types (amide, urea, sulfonylation) and drug classes (kinase inhibitors, GPCR modulators). I'm also finding detailed experimental protocols and analytical techniques (NMR, MS, HPLC) for characterization and I'm looking into its properties and reactivity.

Refining the Search Strategy

I'm now diving deeper into targeted Google searches, focusing on the synthesis of specific therapeutics using the compound. I'm prioritizing reactions like amide, urea, and sulfonylation, and looking for experimental protocols from reputable journals. I'm also finding detailed information on analytical techniques, as well as the properties, stability and reactivity of the starting materials. This information will inform a structured technical guide on the strategic importance of 1-Boc-4-(4-aminophenyl)piperazine.

basic characteristics of Boc-protected piperazine linkers

Commencing Data Gathering

I'm starting with broad Google searches to collect foundational data on Boc-protected piperazine linkers. I'm focusing on the basics: characteristics, synthesis, deprotection methods, and typical applications. Following that, I'll dive into more specific reaction protocols.

Deepening Search Criteria

I've moved beyond surface-level Google results and am now seeking detailed reaction protocols and quantitative data. I'm focusing on yields, purity, and stability, backed by peer-reviewed articles and supplier notes. Simultaneously, I'm structuring the technical guide, plotting the information flow from fundamental properties to application, keeping in mind the visual aspect. I will also design and write the DOT language scripts for the diagrams.

Expanding Protocol Scope

I'm now focusing on specific reaction protocols. I'm prioritizing step-by-step methodologies for Boc-piperazine synthesis and deprotection, seeking yield, purity, and stability data. I'm also looking for supporting sources to back up any claims. I've begun structuring the technical guide, planning the flow from properties to applications, including diagrams.

function of piperazine core in drug design

Beginning Research Phase

I am starting my investigation with focused Google searches to get a grasp on the piperazine core. I'm focusing on its properties and role in drug design: physical and chemical qualities, pharmacological behaviors, use as a scaffold and linker, and its versatility. I'm eager to build a solid foundation of knowledge.

Analyzing Search Results Now

I'm now diving into the Google search results, aiming to synthesize the information I've found. I'm looking for key themes and examples of drugs using the piperazine core. Simultaneously, I'm seeking out authoritative review articles and patents to serve as primary sources. I'm working on structuring the technical guide to introduce the piperazine moiety first, then details on its medicinal chemistry applications. I am also planning on including diagrams.

Outlining the Project Steps

I've just refined the project's workflow. I'm focusing on a structured approach. I will start with deep dives into physicochemical properties and ADME influences. I'll follow with an analysis of the initial search results, aiming for a logical structure for the guide, with diagrams for clearer SAR information and synthesis illustrations. I then plan to integrate my findings, write protocols where it's fitting, and create accurate diagrams.

preliminary investigation of 1-Boc-4-(4-aminophenyl)piperazine derivatives

Beginning Data Collection

I've started gathering data on 1-Boc-4-(4-aminophenyl)piperazine. Initial searches are focused on its synthesis, related derivatives, and how it's used in drug discovery as a key scaffold or intermediate. I'm also now searching for specific derivatives of the compound, to expand the data set.

Analyzing Literature Data

I'm now expanding my data collection to include specific derivatives of 1-Boc-4-(4-aminophenyl)piperazine, focusing on biological activities and SAR. I'm prioritizing peer-reviewed journals, patents, and chemical databases to ensure data validity. My next step will be creating a guide outline, starting with an introduction, synthetic strategies, characterization, and therapeutic potential analysis.

Refining Search Strategies

I am now refining my search strategies to be more targeted. I'm focusing specifically on the synthesis and applications of 1-Boc-4-(4-aminophenyl)piperazine and its derivatives in drug discovery. Concurrently, I'm identifying authoritative sources and planning the structure of the technical guide, including an introduction, synthetic strategies, characterization, and potential therapeutic applications.

Methodological & Application

1-Boc-4-(4-aminophenyl)piperazine amide coupling protocol with HATU

Initiating Data Collection

I'm starting by intensely researching HAT U-mediated amide coupling. My initial focus is on its intricate mechanism, identifying ideal reaction conditions, and understanding its common applications. I will gather comprehensive information using targeted Google searches and other reliable sources.

Analyzing Reaction Details

I'm now diving deeper into the specifics of the reaction conditions. I'm focusing on the HATU activation mechanism, especially when coupled with the aniline moiety of 1-Boc-4-(4-aminophenyl)piperazine. I'm preparing a Graphviz diagram to visually represent the HATU activation. I'm also drafting a step-by-step experimental protocol, including a detailed reagent table and reaction setup description.

Developing the Application Note

I'm now integrating information from my recent Google searches. I'm focusing on protocols involving the coupling of 1-Boc-4-(4-aminophenyl)piperazine, considering its specific challenges. I'm also examining the role of bases like DIPEA, and common work-up/purification procedures. I'm starting to synthesize the information to structure the application note, including the significance of this amide coupling. Next I will develop diagrams and tables to show the results.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Boc-4-(4-aminophenyl)piperazine

Authored by: A Senior Application Scientist

Introduction: Enabling Modern Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern carbon-nitrogen (C-N) bond formation, a transformation of immense importance in medicinal chemistry and drug development. This palladium-catalyzed cross-coupling reaction allows for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines, a structural motif prevalent in a vast array of pharmaceuticals. This guide provides a detailed experimental procedure and mechanistic insights for the successful application of the Buchwald-Hartwig amination using 1-Boc-4-(4-aminophenyl)piperazine, a versatile building block in contemporary drug discovery.

The choice of 1-Boc-4-(4-aminophenyl)piperazine as the amine coupling partner presents a unique set of considerations. The presence of the aniline-type amino group, with its specific reactivity profile, and the Boc-protecting group, which can influence solubility and steric hindrance, necessitates a carefully optimized protocol. This document aims to provide researchers with a robust and reproducible methodology, grounded in established mechanistic principles, to facilitate their synthetic endeavors.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, the understanding of which is paramount for rational troubleshooting and optimization. The cycle is generally accepted to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (or triflate) bond, forming a Pd(II) complex. The choice of ligand is critical at this stage, as it influences the rate and efficiency of this step.

-

Amine Coordination and Deprotonation: The amine, in this case, 1-Boc-4-(4-aminophenyl)piperazine, coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The strength and nature of the base are crucial and must be carefully selected to avoid side reactions.

-

Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. The Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.

Caption: A flowchart illustrating the key stages of the experimental procedure.

-

Preparation: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 equiv), 1-Boc-4-(4-aminophenyl)piperazine (1.2 equiv), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene or dioxane via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Degassing (Optional but Recommended): If not working in a glovebox, seal the vessel and subject it to three cycles of vacuum/backfill with inert gas to ensure the removal of oxygen.

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Considerations and Optimization

-

Catalyst and Ligand Selection: While Pd₂(dba)₃ and XPhos are a robust combination for many aniline couplings, other catalyst/ligand systems may be more effective for specific substrates. For electron-rich aryl halides, ligands like RuPhos may be beneficial. For sterically hindered substrates, bulkier ligands such as BrettPhos can improve reaction efficiency.

-

Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in these reactions. Other bases such as potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) can also be employed. Weaker bases like cesium carbonate may be used, particularly with more reactive aryl halides.

-

Solvent Choice: Toluene and dioxane are common solvents due to their high boiling points and ability to dissolve the various reaction components. The choice of solvent can influence the reaction rate and selectivity.

-

Temperature: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions and decomposition. An optimal temperature must be determined empirically for each specific substrate combination.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvent; Low reaction temperature. | Use fresh catalyst and ligand; Ensure rigorous exclusion of air and moisture; Use anhydrous solvent; Increase reaction temperature. |

| Formation of side products | Hydrodehalogenation of the aryl halide; Homocoupling of the aryl halide; Decomposition of starting materials or product. | Screen different ligands and bases; Lower the reaction temperature; Decrease catalyst loading. |

| Difficulty in purification | Co-elution of product with starting materials or byproducts. | Optimize the eluent system for column chromatography; Consider alternative purification techniques such as crystallization or preparative HPLC. |

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this methodology with challenging substrates like 1-Boc-4-(4-aminophenyl)piperazine. The protocol provided herein serves as a robust starting point, and the accompanying discussion on optimization and troubleshooting will aid in the development of efficient and high-yielding synthetic routes for novel drug candidates.

References

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

- Biscoe, M. R., & Buchwald, S. L. (2009). The Main Group Element-Amine Bond in the Synthesis of Arylamines. Science, 326(5950), 235-236. [Link]

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

using 1-Boc-4-(4-aminophenyl)piperazine in PROTAC linker synthesis

Starting Research on PROTAC

I've initiated targeted Google searches to gather information on 1-Boc-4-(4-aminophenyl)piperazine in PROTAC linker synthesis. I'm focusing on reaction schemes, protocols, and the justification for its use. Further, I'm now looking into specific reaction conditions and common coupling reagents to build a solid foundation.

Deep Diving into Synthesis

I am now focusing on detailed reaction conditions for 1-Boc-4-(4-aminophenyl)piperazine, like coupling reagents, solvents, and reaction times. I am also investigating Boc deprotection and conjugation strategies. Further, I'm examining this linker's advantages and disadvantages, especially regarding physicochemical properties and biological activity, to see if it is a suitable linker.

Outlining Application Note Structure

I've decided to start outlining the application note's structure. I am initially planning an introduction to PROTACs and linkers. I will then go into the role of 1-Boc-4-(4-aminophenyl)piperazine, including diagrams of reaction workflows that I'm planning to make using Graphviz. I will continue to structure experimental protocols for key synthetic steps, ensuring the protocols are self-validating. I am starting to add in-text citations.

reaction conditions for coupling with 1-Boc-4-(4-aminophenyl)piperazine

Initiating Search Protocols

I'm currently engaged in comprehensive Google searches to uncover authoritative reaction conditions relevant to couplings involving 1-Boc-4-(4-aminophenyl)piperazine. Specifically, I am concentrating on the most effective amide coupling strategies and examining reaction parameters from a wide variety of sources.

Analyzing Reaction Parameters

I've expanded my search to include Buchwald-Hartwig amination and reductive amination protocols, beyond amide coupling. I am now meticulously analyzing search results, looking for optimal catalysts, bases, solvents, temperatures, and reaction times for each coupling strategy. I also intend to incorporate a review of challenges and strategies.

Developing Application Note Strategy

I'm now formulating a detailed plan for the application note. I will start by thoroughly researching different coupling strategies and relevant reaction conditions, then draft the introduction and individual sections for amide bond formation, Buchwald-Hartwig amination, and reductive amination. I will construct clear, step-by-step experimental protocols and supporting tables, along with Graphviz diagrams. Finally, I'll include a troubleshooting guide and comprehensive references.

N-Boc deprotection of piperazine derivatives using TFA

Initiating Data Collection

I'm starting by diving into Google searches, hoping to unearth a wealth of data on N-Boc deprotection of piperazine with TFA. I'm especially keen on the reaction mechanism and common issues. My goal is to compile a thorough understanding for further investigation.

Compiling Detailed Guide

I'm now synthesizing the gathered information into a structured guide. I'll begin with an introduction highlighting the importance of the N-Boc protecting group and piperazine in drug discovery. Next, I'll detail the TFA-mediated deprotection mechanism, aiming for a clear visual representation with a diagram. A comprehensive protocol section will follow, including step-by-step instructions and a reaction conditions table.

Defining Project Scope

My next step is to further refine the focus. I'm building a plan, starting with a deep dive into the reaction details. The mechanism of TFA-mediated N-Boc deprotection is my priority, and I will be developing a general protocol, including reaction conditions and troubleshooting tips. I'm planning out the content sections and the best approach to present it. Safety and references are also in the design.

Outlining Detailed Sections

I'm now deep in the details, starting with Google searches to gather information on deprotection with TFA. I will create an introduction about N-Boc and piperazine in drug discovery. The core will be a deprotection mechanism section. I will then develop a general protocol, a critical parameters section, and troubleshoot issues. Finally, I will provide safety precautions and references. I will be sure to use in-text citations, data, and Graphviz diagrams.

Initiating Application Note Draft

I've started drafting the application note, focusing on the N-Boc deprotection of piperazine derivatives using TFA. The introduction will highlight the significance of the Boc protecting group in synthesis, especially within peptide and medicinal chemistry.

Defining Procedural Steps

I'm now detailing the step-by-step experimental procedure. I've broken it down into Materials & Reagents and Reaction Setup sections, listing everything necessary. I will provide guidance on combining the substrate, solvent (like DCM), and TFA, and consider how to address the reaction's progress. I plan to incorporate practical considerations, like safety measures, too.

Expanding Mechanistic Details

I'm now detailing the mechanism of TFA-mediated N-Boc deprotection. I'm focusing on the protonation of the carbonyl oxygen, subsequent bond cleavage, and decarboxylation, explaining each step's chemistry. I'll include a Graphviz diagram to visually represent the entire mechanistic sequence and pathway.

Finalizing Application Note Outline

I've just finalized the outline for the application note and protocol. I'll begin writing the introduction. The core focuses are on outlining the significance of Boc protecting groups and the use of the piperazine moiety in drug discovery, and also introducing TFA as the deprotection reagent.

Defining Scavengers and Solutions

I'm now detailing the impact of critical parameters on the TFA-mediated Boc deprotection, and have begun explaining the role of scavengers such as TIS, water, and anisole. I am writing about the advantages and disadvantages of using them. I also started to construct the troubleshooting guide, focusing on common problems and how to address them. This includes suggesting solutions to incomplete deprotection, side product formation, and difficulties in workup and isolation.

Outlining the Optimization Section

I've just begun outlining the section on critical parameters and optimization for the application note. I plan to delve into TFA concentration, solvent choice, reaction temperature, and reaction time, and how they influence the reaction. A key focus is the role of scavengers and how to select them. I'll summarize these parameters in a table for easier reference and detail how these aspects are related to experimental success.

general procedure for amide bond formation with N-Boc-piperazine

Starting Research on Amide Bonds

I'm deep in the initial phase, sifting through Google searches to build a solid foundation. The focus is now on the nuts and bolts of amide bond formation with N-Boc-piperazine: reagents, conditions, mechanisms, and purification. I need a broad overview before I can get into the details.

Planning the Application Note

I'm now moving beyond the initial research phase. I've begun to analyze my search results, identifying the most authoritative sources on amide bond formation with N-Boc-piperazine. My goal is to structure the application note, starting with an introduction that highlights the importance of N-Boc-piperazine in medicinal chemistry and the need for robust amide coupling. I'll outline the reaction mechanism, and then move on to create a structured table of coupling reagents and a general protocol, including stoichiometry and reaction monitoring. I will add sections on troubleshooting and purification.

Deepening the Application Note

I'm now diving deep into the application note's structure. I'm focusing on pulling together the most reliable protocols and mechanistic details from various sources. I'll include the role of different coupling agents. My next step will be to create a detailed protocol that covers stoichiometry, solvent, temperature, and monitoring. Then, I'll include troubleshooting, purification, and the visual diagram. I aim for a comprehensive references section. Finally, I will review all elements for scientific integrity.

synthetic route for N-aryl piperazine derivatives

Starting Research on Synthesis

I'm kicking off my research by diving deep into Google, aiming to gather authoritative info on N-aryl piperazine derivative synthesis. I'm homing in on established techniques like Buchwald-Hartwig amination and Ullmann condensation, but also keeping an eye out for other promising routes.

Expanding Data Gathering Now

I'm now expanding my research to include detailed experimental protocols for established synthetic methods like Buchwald-Hartwig amination, and reductive amination, focusing on reputable sources. I'm prioritizing step-by-step instructions, reagent quantities, and reaction conditions. Also, I'm identifying the mechanisms, advantages, disadvantages, and substrate scope for each route, along with yield data. I'm also preparing to verify all the URLs.

Prioritizing Search Refinement

Now, I'm focusing my Google searches on established methods, and exploring more efficient protocols. I'm prioritizing the collection of detailed experimental protocols from reputable journals, with step-by-step instructions, reagents, and conditions. Furthermore, I'm diligently compiling mechanism details, pros, cons, and scope data for each route, along with yield metrics. I'm verifying all URLs to ensure data accuracy.

solvent selection for reactions involving 1-Boc-4-(4-aminophenyl)piperazine

Beginning Chemical Research

I am now delving into the chemical properties of 1-Boc-4-(4-aminophenyl)piperazine. My initial step involves extensive Google searches to ascertain its solubility, stability, reactivity, and identify common reactions it participates in. I'm focusing on finding the relevant literature and data.

Expanding Search Parameters

I am now expanding my search to include specific reaction types like amide couplings, reductive aminations, and Buchwald-Hartwig aminations. I'm also focused on identifying the solvents commonly used in these transformations. Simultaneously, I'm seeking out authoritative sources, such as articles and chemical protocols, that shed light on solvent mechanisms. My goal is to gather specific data on reaction outcomes in different solvents.

Analyzing Reaction Outcomes

I am now synthesizing the gathered information. My focus is structuring the application note. I am explaining how solvent properties affect reaction performance, and designing tables for quantitative data. Graphviz diagrams will visually represent solvent selection and reaction pathway influence. After this, I'll write the detailed notes.

catalytic hydrogenation of 1-Boc-4-(4-aminophenyl)piperazine derivatives

Initiating Search Strategy

I'm now starting with some focused Google searches to get data on catalytic hydrogenation of 1-Boc-4-(4-aminophenyl)piperazine derivatives. I'm especially looking at reaction mechanisms and common catalysts, really trying to grasp the whole picture. I'm aiming for a comprehensive understanding to build a strong foundation.

Developing Foundational Understanding